N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as the compound , often involves heterocyclization of various substrates . Typical synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . It also contains a cyclopentylamino group and a sulfanylindol group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiophene derivatives can be complex and varied. For instance, Wang’s group demonstrated that the nature of the sulfur reagent has a significant impact on reaction selectivity . In one example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) underwent a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .Scientific Research Applications
Synthesis and Chemical Properties
A key aspect of the research on N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide involves its synthesis and the exploration of its chemical properties through various chemical reactions. For instance, a study by Abaee and Cheraghi (2013) demonstrated the efficiency of a four-component Gewald reaction under organocatalyzed aqueous conditions to form 2-amino-3-carboxamide derivatives of thiophene, highlighting a method that could potentially be adapted for the synthesis of complex molecules like the one Abaee & Cheraghi, 2013.
Structural and Functional Analyses
Research on compounds structurally related to N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide often focuses on understanding their structural and functional characteristics. For example, the work by Schroer and Abram (2009) on novel thiourea derivatives of α-amino acids and their oxorhenium(V) complexes provides insight into how modifying the chemical structure can influence the binding properties and potentially the functionality of such compounds Schroer & Abram, 2009.
Biological Activities and Applications
The exploration of biological activities and potential applications is a crucial research area for compounds like N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide. Research by Ghorab et al. (2013) on antiproliferative activity of novel thiophene and thienopyrimidine derivatives showcases the potential for such compounds to be used in therapeutic contexts, especially in targeting cancer cells Ghorab et al., 2013.
Safety And Hazards
The safety and hazards associated with this compound are not specified in the search results. As it is intended for research use only and not for human or veterinary use, it should be handled with appropriate safety measures in a research setting.
Future Directions
properties
IUPAC Name |
N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S2/c26-21(24-16-6-1-2-7-16)15-29-20-14-25(18-9-4-3-8-17(18)20)12-11-23-22(27)19-10-5-13-28-19/h3-5,8-10,13-14,16H,1-2,6-7,11-12,15H2,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJHBISTGBMVTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide |
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